molecular formula C27H46O2 B1258376 (8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No. B1258376
M. Wt: 402.7 g/mol
InChI Key: MCKLJFJEQRYRQT-UYAFMQFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20alpha-hydroxycholesterol is a cholestanoid.

Scientific Research Applications

Phenanthrenes and Biological Activities

Phenanthrenes are a group of plant secondary metabolites that have attracted significant interest due to their varied biological activities. A review covering the phytochemistry and pharmacology of naturally occurring phenanthrenes isolated between 2008 and 2016 highlights their potential cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects. The Orchidaceae family is a notable source of these compounds, with some phenanthrenes serving as chemotaxonomic markers for specific plant families. Denbinobin, in particular, has been identified as a compound with a novel mechanism of action, showing promise as a lead compound for anticancer agent development (Tóth, Hohmann, & Vasas, 2017).

Cyclopenta[c]phenanthrenes and Environmental Concerns

Cyclopenta[c]phenanthrenes (CP[c]Phs), a subset of cyclopenta-fused polycyclic aromatic hydrocarbons, are present in the environment and their cellular and tissue responses are of interest in risk assessment. The chemistry and biological activity of CP[c]Phs, including their environmental occurrence and synthesis methods, are reviewed to understand their potential as environmental hazards. Although CP[c]Phs are less potent than benzo[a]pyrene in inducing CYP1A gene expression in rainbow trout, they have shown mutagenic activity in the Ames test and exhibit genotoxic properties in vitro, suggesting that they should be considered in environmental risk assessments (Brzuzan, Góra, Luczynski, & Woźny, 2013).

properties

Product Name

(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-[(2R)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20?,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

MCKLJFJEQRYRQT-UYAFMQFKSA-N

Isomeric SMILES

CC(C)CCC[C@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(C4)O)C)C)O

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

synonyms

(20S)-20-hydroxycholesterol
(20S)-cholest-5-ene-3 beta,20-diol
20 alpha-hydroxycholesterol
20-hydroxycholesterol
20-hydroxycholesterol, (3beta,20 xi)-isomer
20-hydroxycholesterol, 3H-labeled, (3beta,20 xi)-isomer
20alpha-hydroxycholesterol
20R-hydroxycholesterol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
Reactant of Route 3
(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
(8S,9S,10R,13S,14S,17S)-17-((R)-2-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

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